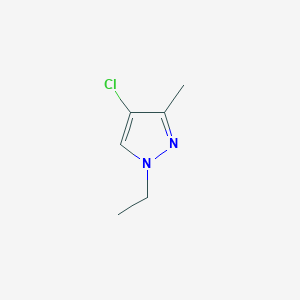

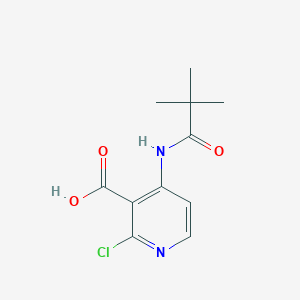

![molecular formula C12H14N2O4 B1328196 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid CAS No. 1119449-84-1](/img/structure/B1328196.png)

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid (DMEI-EICA) is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of applications due to its wide range of properties. DMEI-EICA is a versatile molecule that is able to interact with a variety of biological molecules, making it a useful tool for studying biological systems.

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid and its derivatives have been extensively studied in the context of chemical transformations and synthesis. One study highlights the lithiation of various methyl substituted isoxazoles, including 3,5-dimethylisoxazole, using n-butyllithium, leading to diverse reactions such as lateral lithiation, ring cleavage, and addition of butyllithium to the ring (Micetich, 1970). Another research discusses the reaction of 3,5-dimethylisoxazole with carbonyl compounds, revealing the formation of various isoxazole derivatives in the presence of different reagents (Kashima, Uemori, Tsuda, & Omote, 1976).

Heterocyclic Compound Synthesis

The compound has also been used in the synthesis of heterocyclic compounds. One study details the use of 3,5-dimethyl-4-iodoisoxazole in a palladium-catalyzed coupling reaction to form 4-aryl-3,5-dimethylisoxazoles, which are then converted to 3-aryl-2,4-pentanediones (Labadie, 1994). Another research demonstrates the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).

Isoxazole Ring Chemistry

The chemistry of the isoxazole ring itself has been a focus of several studies. One paper explores the selective nucleophilic chemistry in synthesizing 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the versatility of isoxazole derivatives (Robins, Fettinger, Tinti, & Kurth, 2007). Additionally, the alkylation of 3,5-dimethylisoxazole has been studied, providing insights into creating isoxazoles with secondary and tertiary alkyl groups (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

Propriétés

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-4-10-9(11(12(15)16)14-18-10)5-8-6(2)13-17-7(8)3/h4-5H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPORKVGKYHVVCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C(=O)O)CC2=C(ON=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)